5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine
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Overview
Description
5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced via nucleophilic substitution reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through condensation reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the piperidine and pyrimidine rings with the phenoxyethyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenoxyethyl and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure.
Pyrimidine Derivatives: Compounds such as uracil and thymine contain the pyrimidine ring.
Uniqueness
5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine is unique due to its combination of the piperidine and pyrimidine rings with a phenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-15-13-19-18(20-14-15)23-17-7-9-21(10-8-17)11-12-22-16-5-3-2-4-6-16/h2-6,13-14,17H,7-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPWZMIRHJNAAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CCOC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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